REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([O:13][CH3:14])[C:10]=1[O:11][CH3:12])[CH:6]=O.[NH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[SH:22].CS(C)=O>O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:6]2[S:22][C:17]3[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=3[N:15]=2)[CH:8]=[C:9]([O:13][CH3:14])[C:10]=1[O:11][CH3:12]
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Name
|
|
Quantity
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19.7 g
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Type
|
reactant
|
Smiles
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COC=1C=C(C=O)C=C(C1OC)OC
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Name
|
|
Quantity
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11.2 mL
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Type
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reactant
|
Smiles
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NC1=C(C=CC=C1)S
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Name
|
|
Quantity
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75 mL
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Type
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reactant
|
Smiles
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CS(=O)C
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
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O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
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Details
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under reflux for 24 hours
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Duration
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24 h
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Type
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EXTRACTION
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Details
|
extracted into ethyl acetate (3×50 cm3)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried (MgSO4)
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Type
|
FILTRATION
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Details
|
filtered
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Type
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CUSTOM
|
Details
|
the filtrate evaporated down under reduced pressure
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Type
|
CUSTOM
|
Details
|
The solid residue was recrystallised from ethyl acetate
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Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=C(C1OC)OC)C=1SC2=C(N1)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.5 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 84.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |